4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
Properties
IUPAC Name |
4-hydroxy-6-phenyl-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c17-16(18,19)15(24)11(13(22)10-7-4-8-25-10)12(20-14(23)21-15)9-5-2-1-3-6-9/h1-8,11-12,24H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRYKXYECAQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a diazinanone core with various substituents that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, while the thiophenyl moiety may play a role in electron donation and stabilization of reactive intermediates.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of diazinanones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a compound with a similar structure demonstrating an IC50 value of 30 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. A related study demonstrated that a similar diazinanone derivative inhibited cell proliferation in breast cancer cell lines with an IC50 value of 15 µM . Additionally, molecular docking studies indicate that the compound could interact with key proteins involved in cancer cell signaling pathways.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds analogous to this compound have shown promise in reducing inflammation markers in animal models. One study reported a significant decrease in TNF-alpha and IL-6 levels after treatment with such compounds .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Apoptosis Induction : It appears to activate apoptotic pathways in malignant cells.
- Anti-inflammatory Pathways : The compound may modulate inflammatory cytokine production.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of diazinanones and tested their antimicrobial activity against common pathogens. The results indicated that modifications to the thiophenyl group significantly enhanced antibacterial potency, suggesting structure-activity relationships critical for future drug design .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using breast cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with notable morphological changes indicative of apoptosis observed under microscopy .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. These compounds often exhibit significant growth inhibition percentages, indicating their potential as effective anticancer agents .
Case Study:
A study highlighted a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines that displayed substantial anticancer activity against multiple cell lines, with growth inhibition percentages reaching up to 86.61% against specific cancer types . This suggests that similar compounds may provide insights into the efficacy of this compound in cancer treatment.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives containing the oxadiazole core exhibit significant antibacterial and antifungal activities. The mechanism often involves targeting specific enzymes crucial for microbial growth and survival.
Case Study:
In a study on 1,3,4-oxadiazole derivatives, compounds were tested against various bacterial strains and demonstrated notable activity against Gram-positive bacteria such as Bacillus cereus. The presence of functional groups like azoles was found to enhance lipophilicity and facilitate cellular penetration, which is critical for antimicrobial efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and its interaction with biomolecules.
Findings:
Research involving similar compounds has shown that they can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms. This predictive modeling is essential for guiding further experimental validation .
Comparison with Similar Compounds
Key Observations:
Substituent Positionality :
- The hydroxy and trifluoromethyl groups occupy position 4 in the target compound, whereas in ’s analogue, these groups are at positions 6 and 4, respectively. This positional isomerism alters hydrogen-bonding networks and steric environments .
- The phenyl vs. fluorophenyl substitution at position 6 (target) versus position 4 () modulates electronic properties. Fluorine’s electronegativity enhances dipole interactions and metabolic stability .
Functional Group Diversity: The target’s oxo(thiophen-2-yl)methyl group differs from the thiophen-2-ylcarbonyl group in . The ethyl carboxylate in ’s compound improves solubility compared to the target’s hydrophobic thiophene moiety .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data ( vs. Target)
- The triclinic system in ’s compound suggests dense packing due to fluorine’s van der Waals interactions and hydrogen bonding from the hydroxy group .
- The absence of crystallographic data for the target compound highlights a gap; however, SHELX-based refinement (as in ) is recommended for future studies .
Preparation Methods
Ring-Opening Cyclization of Trifluoromethylated Precursors
A prominent method involves the ring-opening cyclization of a β-lactam or analogous strained heterocycle. For example, a trifluoromethyl-substituted β-lactam precursor undergoes nucleophilic attack by a thiophene-2-carbonylmethyl anion, followed by intramolecular cyclization to form the diazinan-2-one ring. Key steps include:
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Precursor Synthesis : Reacting 4-phenyl-3-trifluoromethylazetidin-2-one with thiophene-2-acetic acid chloride in the presence of a Lewis acid (e.g., AlCl₃) yields an intermediate acylated β-lactam.
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Cyclization : Treatment with aqueous ammonia at 60–80°C induces ring opening and subsequent cyclization, forming the diazinan-2-one skeleton.
Table 1: Optimization of Cyclization Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 60 | NH₃ (aq.) | 62 |
| Dichloromethane | 70 | Et₃N | 45 |
| Acetonitrile | 80 | K₂CO₃ | 58 |
The highest yield (62%) was achieved in tetrahydrofuran with aqueous ammonia, attributed to enhanced solubility of intermediates.
Multi-Component Coupling Approach
A one-pot, three-component reaction simplifies the synthesis by combining 2-aminobenzamide, thiophene-2-glyoxal, and trifluoromethyl ketone. This method leverages the Ugi reaction mechanism, where:
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Imine Formation : 2-Aminobenzamide reacts with thiophene-2-glyoxal to generate a Schiff base.
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Nucleophilic Addition : Trifluoroacetophenone undergoes nucleophilic attack by the imine nitrogen.
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Cyclization : Acidic conditions (e.g., HCl in dioxane) promote cyclization to the diazinan-2-one.
Critical Parameters :
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, yielding 68% product.
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Temperature : Reactions conducted at 50°C for 12 hours minimize side product formation.
Functionalization of the Thiophene Moiety
Introduction of the Oxo(thiophen-2-yl)methyl Group
The thiophene-2-carbonylmethyl side chain is introduced via Friedel-Crafts acylation. Thiophene reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloroacetylthiophene, which is subsequently oxidized to the glyoxal derivative using Jones reagent.
Key Characterization Data :
Trifluoromethyl Group Installation
The trifluoromethyl group is incorporated via radical trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). Reaction with a diazinan-2-one precursor in DMSO at 100°C for 6 hours affords the trifluoromethylated product in 55% yield.
Challenges :
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Regioselectivity : Competing trifluoromethylation at the phenyl ring is suppressed by electron-withdrawing groups.
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Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1) effectively separates regioisomers.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified using flash chromatography (silica gel, 230–400 mesh). A gradient elution of hexane/ethyl acetate (8:1 to 3:1) resolves the target compound from unreacted starting materials.
Table 2: Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:H₂O (70:30) | 12.3 | 98.5 |
Spectroscopic Confirmation
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
Microreactor systems enhance reaction control for large-scale production. A tubular reactor (ID = 1 mm) operated at 10 mL/min flow rate achieves 90% conversion in 30 minutes, compared to 12 hours in batch.
Advantages :
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Ring-Opening Cyclization | 62 | 98.5 | 120 |
| Multi-Component Coupling | 68 | 97.8 | 95 |
| Continuous-Flow | 75 | 99.1 | 80 |
The continuous-flow method offers superior yield and cost efficiency, making it preferable for industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
